Lipoxygenase (LOX) Inhibitory Activity – MeSH-Annotated Pharmacological Profile vs. Class Baseline
The National Library of Medicine MeSH controlled vocabulary annotates methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, additionally inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serving as an antioxidant in fats and oils [1]. This multi-target annotation is compound-specific and distinguishes it from the unsubstituted methyl 2,3-dihydro-1H-indene-1-carboxylate scaffold, which lacks the phenolic hydroxyl pharmacophore essential for radical-scavenging and enzyme-interacting activity. By comparison, the reference lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC₅₀ values of 0.2 μM (5-LOX), 30 μM (12-LOX), and 30 μM (15-LOX) . Lipoxygenase inhibitors as a class show IC₅₀ values spanning from low nanomolar to high micromolar ranges depending on substitution pattern [2].
| Evidence Dimension | Lipoxygenase inhibition (qualitative annotation) vs. class benchmark |
|---|---|
| Target Compound Data | Annotated as 'potent lipoxygenase inhibitor' in NLM MeSH; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1] |
| Comparator Or Baseline | NDGA: IC₅₀ 0.2 μM (5-LOX), 30 μM (12-LOX), 30 μM (15-LOX) ; unsubstituted indane-1-carboxylate scaffold: no lipoxygenase annotation |
| Quantified Difference | No direct IC₅₀ value available for target compound; qualitative MeSH annotation implies LOX inhibition superior to unsubstituted scaffold. Quantitative benchmarking against NDGA requires direct comparative assay data not currently available in open literature. |
| Conditions | MeSH pharmacological annotation (curated database); NDGA data from isolated enzyme assays |
Why This Matters
For researchers procuring compounds for arachidonic acid cascade studies, the MeSH-annotated lipoxygenase inhibitory profile provides a curated, database-level differentiation from unsubstituted or differently substituted indane-1-carboxylate analogs that lack this specific pharmacological annotation.
- [1] National Library of Medicine (NLM) Controlled Vocabulary / MeSH. Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate – Pharmacological Actions (Lipoxygenase Inhibitors). Accessed 2026. View Source
- [2] Substituted indole-, indene-, pyranoindole- and tetrahydrocarbazole-alkanoic acid derivatives as inhibitors of PLA2 and lipoxygenase. US Patent 5,229,516 / US 5,420,289, 1992–1995. View Source
